(4-Methylpiperidin-1-yl)(4-tosylquinolin-3-yl)methanone
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Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and molecular weight.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel compounds and characterizing their structures and properties. For instance, studies have detailed the synthesis of new derivatives through condensation reactions, highlighting the importance of these methods in creating compounds with potential applications in materials science and medicinal chemistry. DFT calculations and spectroscopic methods are commonly used to elucidate the structures and electronic properties of these novel compounds, providing a foundation for further applications in chemical sensors, pharmaceuticals, and materials engineering (Halim & Ibrahim, 2017).
Optical and Electronic Properties
Some research has investigated the optical and electronic properties of compounds, exploring their potential in nonlinear optical (NLO) applications and as chemosensors. These studies involve examining the absorption spectra, fluorescence, and NLO properties, which are crucial for applications in photonic devices, sensors, and information processing technologies. The relationship between molecular structure and NLO activity, for instance, is explored through crystal growth and characterization studies (Revathi et al., 2018).
Catalytic Mechanisms and Chemical Reactions
Research into the catalytic mechanisms and chemical reactions of related compounds includes examining their role in oxidation-reduction reactions, hydrogenation processes, and electrochemical reactions. These studies are fundamental for developing new catalysts and understanding the mechanisms of chemical transformations, with implications for pharmaceutical synthesis, industrial chemistry, and environmental technology. For example, the study of quinoprotein methanol dehydrogenase provides insights into the role of cofactors like Ca2+ in enzymatic reactions, relevant for bioengineering and enzymatic catalysis research (Zheng & Bruice, 1997).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This would involve discussing potential applications for the compound, areas for further research, and any improvements that could be made to its synthesis.
properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-7-9-18(10-8-16)29(27,28)22-19-5-3-4-6-21(19)24-15-20(22)23(26)25-13-11-17(2)12-14-25/h3-10,15,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFRSXJSJFAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(4-tosylquinolin-3-yl)methanone |
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